Terquinoxalinyl
Description
Structure
3D Structure
Properties
CAS No. |
18162-21-5 |
|---|---|
Molecular Formula |
C24H14N6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2,3-di(quinoxalin-2-yl)quinoxaline |
InChI |
InChI=1S/C24H14N6/c1-3-9-17-15(7-1)25-13-21(27-17)23-24(30-20-12-6-5-11-19(20)29-23)22-14-26-16-8-2-4-10-18(16)28-22/h1-14H |
InChI Key |
YCGCHNWTMZWGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N=C5 |
Origin of Product |
United States |
Synthetic Methodologies for Terquinoxalinyl and Its Integration into Complex Molecular and Macromolecular Architectures
Strategies for Terquinoxalinyl Precursor Synthesis and Functionalization
The construction of this compound structures fundamentally relies on the synthesis of functionalized quinoxaline (B1680401) monomers. The classical and most common method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.gov This foundational reaction has been adapted and optimized over the years to improve yields and introduce a wide array of functional groups.
Modern synthetic approaches have expanded beyond this classical method to include more efficient and environmentally benign strategies. These include:
Organocatalytic Methods: Utilizing organocatalysts such as nitrilotris(methylenephosphonic acid) can facilitate the reaction between 1,2-diamines and 1,2-carbonyl compounds, leading to high yields (80–97%) in short reaction times. nih.gov
Metal-Free Approaches: Iodine-catalyzed reactions of α-hydroxy ketones with o-phenylenediamines in DMSO, which acts as both solvent and oxidant, provide quinoxaline products in excellent yields (78–99%). nih.gov
Domino Reactions: Metal-free domino synthesis using iodine as a catalyst and TBHP as an oxidant allows for the creation of quinoxaline derivatives from o-phenylenediamines and alkenes. nih.gov
Functionalization of the quinoxaline precursor is critical for tuning the properties of the final this compound-containing molecule. This can be achieved by using substituted o-phenylenediamines or functionalized 1,2-dicarbonyl compounds in the initial condensation reaction. For instance, quinoxaline sulfonamides can be prepared via a two-step reaction involving the treatment of a synthesized quinoxaline with chlorosulfonic acid, followed by reaction with various aryl amines. nih.gov
Polymerization and Oligomerization Approaches Utilizing this compound Intermediates
This compound units are crucial building blocks in the synthesis of poly(quinoxaline-2,3-diyl)s (PQXs), which are rigid, helical macromolecules. acs.org These polymers are synthesized through an aromatizing polymerization of 1,2-diisocyanobenzene derivatives. The polymerization process involves the successive insertion of the two isocyano groups of the monomer into a carbon-palladium bond of an organopalladium complex. acs.org This step-wise growth allows for the formation of oligomeric intermediates, including the vital (this compound)palladium(II) complex, before extending into a long polymer chain. acs.org A fluorescent terquinoxaline unit has also been designed as a core for divalent initiators to facilitate bidirectional living polymerization, affording telechelic helical PQXs. researchgate.net
Palladium-mediated polymerization is a key technique for synthesizing poly(quinoxaline-2,3-diyl)s. The process is initiated by optically active organopalladium(II) complexes, often bearing binaphthyl groups. acs.org The polymerization proceeds as the 1,2-diisocyanobenzene monomer inserts into the organopalladium bond, forming a 2-quinoxalinylpalladium complex. This complex then serves as the propagating species for further monomer insertion, leading to the growth of the polymer chain. acs.org
The choice of the transition metal catalyst is crucial for reaction efficiency and selectivity. Various transition metals, including molybdenum, iron, cobalt, and copper, have been explored as catalysts for quinoxaline synthesis, with metal oxides often being the active catalytic species. uned.es For polymerization, palladium complexes remain the most effective, particularly for controlling the stereochemistry of the resulting polymer. acs.org Optimization of the reaction involves careful selection of the palladium catalyst, its ligands, and the reaction conditions to control the polymer's molecular weight and helical structure.
Table 1: Comparison of Catalysts in Quinoxaline Synthesis
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCuMoVP | o-phenylenediamine, benzil | Toluene (B28343) | 25 | 92 | nih.gov |
| AlFeMoVP | o-phenylenediamine, benzil | Toluene | 25 | 80 | nih.gov |
| Mo-500 | o-phenylenediamine, benzoin | Toluene | 100 | >95 | uned.es |
| Co-500 | o-phenylenediamine, benzoin | Toluene | 100 | ~95 | uned.es |
| Fe-500 | o-phenylenediamine, benzoin | Toluene | 100 | ~75 | uned.es |
| Cu-500 | o-phenylenediamine, benzoin | Toluene | 100 | ~40 | uned.es |
A remarkable feature of poly(quinoxaline-2,3-diyl)s is their ability to form stable, single-handed helical structures. acs.orgresearchgate.net This stereoselectivity is achieved through asymmetric polymerization using chiral catalysts. Optically active organopalladium(II) complexes bearing substituted 1,1'-binaphth-2-yl groups can induce the formation of optically active polymers with a specific screw-sense (P- or M-helix). acs.org
The screw-sense selection is critically dependent on the substituents on the chiral ligand of the palladium catalyst. For example, a catalyst with a 7'-methoxy-1,1'-binaphthyl group has been shown to induce the formation of a polymer with a single screw-sense. acs.org Structural analysis of the (this compound)palladium(II) complex intermediate has revealed that the diastereomeric ratio of this key intermediate governs the final screw-sense of the polymer. acs.org This indicates that the helical chirality is determined at the early stages of polymerization and is then propagated along the growing chain. acs.org
Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful, efficient, and atom-economical strategies for constructing quinoxaline scaffolds, the monomeric units of this compound and polyquinoxalinyl structures. nih.govthieme-connect.commdpi.comresearchgate.net These methods allow for the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation, avoiding the need for isolating intermediates.
Examples of such efficient syntheses include:
A three-component reaction using o-phenylenediamines, aryl ketones, and elemental sulfur, catalyzed by a strong nitrogen base like piperidine, to furnish quinoxaline-2-thiones. thieme-connect.com
Iron-catalyzed one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, where the alcohol serves as the hydrogen donor and the nitroarene as the hydrogen acceptor, producing quinoxaline derivatives in good yields (49-98%). nih.gov
Green, one-pot synthesis of quinoxaline derivatives using novel superparamagnetic catalysts, which can be easily separated from the reaction mixture using an external magnet. nih.gov
These methods provide versatile access to a wide range of functionalized quinoxaline precursors necessary for the synthesis of tailored this compound-containing materials. nih.govresearchgate.netrsc.org
Advanced Functionalization and Derivatization Techniques for this compound-containing Compounds
The properties and functions of this compound-containing molecules, especially poly(quinoxaline-2,3-diyl)s, are heavily influenced by the functional groups attached to the quinoxaline rings. Advanced functionalization techniques focus on modifying these side chains to control the macromolecular architecture and impart specific functionalities.
The rational design of side chains is paramount for controlling the helical structure of poly(quinoxaline-2,3-diyl)s. The introduction of chiral side chains can efficiently induce a single-handed helical structure. researchgate.net The efficiency and even the direction (P- or M-helix) of this screw-sense induction are highly sensitive to the structure of the chiral side chains, the presence of achiral side chains, the solvent, and even pressure. researchgate.net
Research has shown that:
Poly(quinoxaline-2,3-diyl)s with chiral (S)-2-butoxymethyl side chains exhibit a reversible, pressure-dependent helix inversion between P- and M-helical structures. researchgate.net
The same polymer can adopt a right-handed helix in chloroform and a left-handed helix in 1,1,2-trichloroethane, demonstrating a solvent-dependent switch of helical chirality. acs.org
The conformation of the side chains themselves changes with the solvent, which in turn dictates the preferred helical sense of the polymer backbone. In a good solvent like THF, the side chains are extended, favoring a P-helical structure, while in a poor solvent, they become folded, preferring an M-helical structure. acs.org
This exquisite control over the helical structure through side-chain engineering has enabled the development of "chirality-switchable" catalysts, where a single polymer catalyst can produce either enantiomer of a product simply by changing the solvent. acs.orgnih.govacs.orgnih.govacs.orgacs.org
Table 2: Effect of Solvent on Helical Structure of PQXs with Chiral Side Chains
| Chiral Side Chain | Solvent | Predominant Helical Sense | Reference |
| (R)-2-butoxymethyl | Chloroform | P-helix (right-handed) | acs.org |
| (R)-2-butoxymethyl | 1,1,2-Trichloroethane | M-helix (left-handed) | acs.org |
| (S)-3-octyloxymethyl | n-Octane | M-helix (left-handed) | nih.gov |
| (S)-3-octyloxymethyl | Cyclooctane | P-helix (right-handed) | nih.gov |
| (R)-2-octyloxymethyl | THF (deuterated) | P-helix (right-handed) | acs.org |
| (R)-2-octyloxymethyl | 1,1,2-TCE/THF (8/2, v/v, deuterated) | M-helix (left-handed) | acs.org |
Synthetic Strategies for Macrocyclization and Bridging in Quinoxaline-based Structures
The construction of macrocyclic and bridged structures incorporating quinoxaline units is a significant area of research, driven by the potential applications of these architectures in supramolecular chemistry, materials science, and electronics. The rigid and planar nature of the quinoxaline moiety, combined with its unique electronic properties, makes it an attractive building block for creating complex, well-defined molecular systems. Strategies for achieving macrocyclization and bridging in quinoxaline-based structures often involve the pre-synthesis of quinoxaline-containing oligomers followed by a ring-closing reaction.
A prevalent method for synthesizing fully conjugated quinoxaline-based oligophenylene macrocycles involves a Ni(0)-mediated Yamamoto-type diaryl homocoupling of 2,3-bis(4′-bromophenyl)quinoxaline precursors. This approach has been successful in producing cyclotrimers and cyclotetramers as the dominant products researchgate.net. The choice of solvent, temperature, and catalyst concentration are critical parameters that influence the yield and the distribution of different macrocycle sizes.
Another key strategy revolves around the condensation reaction between ortho-phenylenediamines and dicarbonyl compounds, a foundational method for forming the quinoxaline ring system itself mdpi.comnih.govsapub.org. By employing bifunctional diamines and dicarbonyl compounds, linear oligomers can be prepared, which are then subjected to high-dilution cyclization conditions to favor intramolecular ring closure over intermolecular polymerization.
Various synthetic routes have been developed to prepare quinoxaline derivatives that can serve as precursors for macrocyclization. These methods include microwave-assisted synthesis, the use of recyclable catalysts, and one-pot syntheses, which offer advantages in terms of efficiency and environmental impact mdpi.comresearchgate.net. For instance, a facile and eco-friendly synthesis of functionalized quinoxaline derivatives has been achieved using a one-pot, two-component reaction of 1,2-diaminobenzenes and 2-bromoacetophenones in a bio-renewable deep eutectic solvent researchgate.net.
The table below summarizes selected synthetic strategies for quinoxaline-based macrocyclization.
| Macrocyclization Strategy | Precursor | Reaction Conditions | Resulting Structure | Key Findings |
| Yamamoto Homocoupling | 2,3-bis(4′-bromophenyl)quinoxaline | Ni(0) catalyst, solvent (e.g., DMF, THF) | Cyclotrimers and cyclotetramers | Yields are sensitive to reaction conditions; allows for the synthesis of fully conjugated macrocycles. researchgate.net |
| Condensation and Cyclization | Bifunctional o-phenylenediamines and dicarbonyl compounds | High dilution, acid or base catalysis | Various macrocycle sizes | A classical approach that can be adapted for macrocycle synthesis by controlling stoichiometry and reaction concentration. nih.govsapub.org |
| Ring-Closing Metathesis (RCM) | Quinoxaline derivatives with terminal alkene chains | Grubbs' catalyst | Unsaturated macrocycles | A powerful and versatile method for forming C-C bonds, enabling the synthesis of a wide range of ring sizes. |
| Nucleophilic Aromatic Substitution | Dihalo-quinoxaline derivatives and binucleophiles | Base, polar aprotic solvent | Bridged and macrocyclic structures | The reactivity of halogenated quinoxalines allows for the introduction of various bridging units. |
Detailed research findings indicate that the success of macrocyclization is highly dependent on pre-organizing the linear precursor in a conformation that favors ring closure. This can be influenced by the nature of the solvent, the presence of templates, and the inherent rigidity or flexibility of the linker units connecting the quinoxaline moieties. For instance, the use of rigid linkers can reduce the entropic penalty associated with cyclization.
In the context of creating bridged structures, bifunctional quinoxaline derivatives are often employed. These can be reacted with complementary linking molecules to form a variety of bridged architectures. For example, a novel selective chemosensor, a quinoxaline-bridged Schiff-base macrocycle, was designed and synthesized for the detection of mercury ions researchgate.netresearchgate.net. This highlights the functional applications of such bridged systems.
Recent advances in synthetic methodologies, such as the use of flow chemistry, are also being explored to improve the efficiency and scalability of macrocycle synthesis. Flow chemistry can enable better control over reaction parameters and facilitate reactions at high effective concentrations, which can be beneficial for certain macrocyclization reactions acs.org.
The integration of quinoxaline units into complex macrocyclic and bridged architectures remains a vibrant area of synthetic chemistry, with ongoing efforts to develop more efficient and versatile synthetic strategies. The resulting molecules hold promise for a range of applications, leveraging the unique structural and electronic properties of the quinoxaline core.
Advanced Structural Elucidation and Stereochemical Investigations of Terquinoxalinyl Systems
Spectroscopic Methodologies for Comprehensive Structural Confirmation
The unambiguous determination of the complex structures of terquinoxalinyl systems relies on a combination of powerful spectroscopic and analytical methods. These techniques provide a complete picture, from the precise arrangement of atoms within a single molecule to the larger-scale organization of polymer chains.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. numberanalytics.comhyphadiscovery.com It provides extensive information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. nih.gov A standard dataset for structural confirmation typically includes a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. hyphadiscovery.com
¹H and ¹³C NMR: These spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, through their chemical shifts. The integration of ¹H NMR signals provides the ratio of protons in different environments.
COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protons to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis, NOESY is employed to identify protons that are close in space, even if they are not directly connected through bonds. This is particularly valuable for understanding the folding and three-dimensional shape of the this compound backbone.
Through the combined interpretation of these NMR experiments, a detailed and confident assignment of the molecular structure can be achieved. hyphadiscovery.com
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the absolute and unambiguous determination of a molecule's three-dimensional structure. rigaku.comnih.gov This powerful, non-destructive technique involves irradiating a single, highly ordered crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined. rigaku.comyoutube.com
SCXRD provides a wealth of structural information, including:
Chemical Connectivity: It confirms the exact bonding arrangement of atoms.
Bond Lengths and Angles: It provides highly accurate measurements of the distances between atoms and the angles between bonds. uwaterloo.ca
Stereochemistry: It can determine the absolute configuration of chiral centers. uwaterloo.ca
Conformation: It reveals the precise three-dimensional arrangement of the molecule in the solid state. uwaterloo.ca
This technique is unparalleled in its ability to provide a definitive structural proof, serving as the ultimate confirmation of structures proposed by spectroscopic methods like NMR. nih.govuwaterloo.ca
Chiroptical Properties and Helical Conformation Analysis in Poly(quinoxalinyl) Structures
Poly(quinoxaline-2,3-diyl)s (PQXs) are known to adopt fascinating helical structures, which impart them with unique chiroptical properties. bohrium.com The study of these properties provides deep insight into the conformational behavior and chiral recognition capabilities of these macromolecules.
The helical backbone of a poly(quinoxaline-2,3-diyl) can twist in one of two directions, designated as a right-handed (P for plus) or left-handed (M for minus) helix. The preference for one helical direction over the other is known as "screw-sense selection." This selection can be induced by incorporating stereogenic centers into the polymer structure. researchgate.net The chirality of these centers influences the polymer's conformation, forcing it to adopt a preferred helical screw sense. researchgate.net
Furthermore, the helical preference is not always static. The conformation of the polymer, and thus its screw-sense, can be influenced and even switched by external stimuli such as changes in solvent composition. researchgate.netacs.org For instance, a helically chiral PQX catalyst demonstrated the ability to switch its helical chirality depending on the solvent system (e.g., pure toluene (B28343) vs. a toluene/1,1,2-trichloroethane mixture), allowing a single catalyst to produce either enantiomer of a product. acs.org
In the synthesis of helical copolymers, the ratio of chiral monomers can be systematically varied to control the helical outcome. This principle, often referred to as the "sergeant-and-soldier" effect, allows a majority chiral monomer (the "sergeants") to dictate the helical sense of a copolymer containing a minority of the opposite enantiomer or achiral units (the "soldiers"). researchgate.net
The degree of helical bias, or "screw-sense excess," is directly related to the enantiomeric excess of the chiral comonomers. For example, in a copolymerization of (R)- and (S)-monomers, a higher proportion of the (R)-monomer will lead to a greater preference for a P-helix. nih.gov The relationship between the monomer composition and the resulting screw-sense excess can be quantified, as illustrated in the following table for a hypothetical poly[(R)-1-co-(S)-1] system. nih.gov
| Monomer Ratio ((R):(S)) | % (R)-Monomer | % (S)-Monomer | % Screw-Sense Excess (towards P-helix) |
| 90:10 | 90% | 10% | 80% |
| 80:20 | 80% | 20% | 60% |
| 70:30 | 70% | 30% | 40% |
| 60:40 | 60% | 40% | 20% |
| 50:50 | 50% | 50% | 0% |
This interactive table demonstrates how the screw-sense excess decreases as the ratio of the major enantiomer to the minor enantiomer approaches 1:1. nih.gov
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformations. nih.gov An extension of this method, Induced Circular Dichroism (ICD), is particularly useful for investigating chiral recognition events. ICD occurs when an achiral host molecule, such as a non-racemic poly(quinoxalinyl), interacts with a chiral guest molecule. rsc.org
The interaction forces the chromophores of the achiral host to adopt a spatially asymmetric arrangement. This induced asymmetry causes the host molecule to exhibit a CD signal where it would otherwise be silent. rsc.org The characteristics of the ICD spectrum (sign and intensity of the signals) provide valuable information about:
The chirality of the guest molecule.
The specific nature of the host-guest interaction.
The conformational changes in the host polymer upon binding the chiral guest.
This makes ICD an effective tool for probing the mechanisms of chiral sensing and understanding the supramolecular structures formed in this compound and poly(quinoxalinyl) systems. bohrium.com
Theoretical and Computational Chemistry Approaches to Terquinoxalinyl Systems
Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of oligo(quinoxalinyl) systems. These methods allow for a detailed analysis of molecular orbitals, electron density distribution, and electrostatic potential, which are key to understanding the reactivity and spectroscopic behavior of these conjugated molecules.
Furthermore, QM calculations can predict spectroscopic properties. Theoretical UV-vis spectra can be simulated to correlate with experimental observations, while calculated NMR chemical shifts can aid in structure elucidation. researchgate.net Theoretical calculations of circular dichroism (CD) spectra, based on conformations determined from energy minimizations, have been successfully used to confirm the helical structures of poly(2,3-quinoxaline)s. acs.orgru.nl
Table 1: Representative Data from Quantum Mechanical Calculations on Quinoxaline (B1680401) Oligomers
| Property | Computational Method | Typical Result | Significance |
|---|---|---|---|
| HOMO Energy | DFT (e.g., B3LYP/6-31G*) | -5.5 to -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G*) | -1.5 to -2.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | 3.0 to 4.0 eV | Correlates with electronic absorption and chemical reactivity. |
| First Hyperpolarizability | DFT (M06-2X/aug-cc-pVDZ) | Varies with structure | Indicates nonlinear optical properties. researchgate.net |
Note: The values presented are illustrative and depend on the specific oligomer length, substituents, and computational level of theory.
Molecular Dynamics (MD) Simulations of Oligo(quinoxalinyl)palladium Complexes and Polymers
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and materials. For systems involving terquinoxalinyl, MD simulations are particularly useful for exploring the dynamics of oligo(quinoxalinyl)palladium complexes and the conformational landscape of quinoxaline-based polymers. acs.orgresearchgate.netresearchgate.net
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of processes such as folding, aggregation, and the interaction with solvent molecules. In the context of oligo(quinoxalinyl)palladium complexes, MD simulations can provide insights into the stability of these intermediates and their dynamic behavior in solution, which is crucial for understanding polymerization mechanisms. acs.org For larger poly(quinoxaline) chains, MD can be used to study their folding into helical structures and the persistence of these helices under different conditions.
Table 2: Typical Parameters and Outputs of MD Simulations for Quinoxaline-based Systems
| Parameter/Output | Description | Example Application |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, or custom-developed force fields for metallo-organic systems. |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Simulating the folding of a poly(quinoxaline) chain into a stable helix. |
| Temperature & Pressure | Controlled parameters to mimic experimental conditions (e.g., NVT or NPT ensemble). | Studying the thermal stability of a helical conformation. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assessing the stability of an oligo(quinoxalinyl)palladium complex over time. |
Prediction of Conformational Preferences and Helical Bias through Computational Modeling
One of the most fascinating aspects of oligo- and poly-quinoxalines is their ability to adopt stable helical conformations. Computational modeling plays a pivotal role in predicting and understanding these structural preferences. Through techniques like molecular mechanics and quantum mechanical calculations, researchers can determine the minimum-energy conformations of these molecules. acs.orgru.nl
These computational studies have confirmed that the preferred morphology for many ortho-linked aromatic oligomers, including quinoxaline-based systems, is a tightly folded helix. researchgate.net For poly(2,3-quinoxaline)s, empirical calculations have been used to identify two minimal energy conformations, which directly supports the experimental observation of helical structures. acs.orgru.nl Computational models can also explain how the introduction of chiral side chains or the use of a chiral catalyst can induce a specific "screw-sense" or helical bias (i.e., a preference for a right-handed or left-handed helix). acs.org
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for investigating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. For quinoxaline systems, a key area of interest is the mechanism of screw-sense selective polymerization.
Structural analyses of intermediates in these reactions have identified the (this compound)palladium(II) complex as a crucial species. researchgate.netacs.orgresearchgate.netresearchgate.net It is believed that the diastereomeric ratios of this this compound complex intermediate play a decisive role in governing the screw-sense selection during the polymerization process. researchgate.netacs.orgresearchgate.netresearchgate.net
Quantum mechanical calculations can be employed to map out the potential energy surface of the polymerization reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows researchers to identify the rate-determining steps and understand the origins of stereoselectivity. For instance, DFT calculations can be used to compare the energies of the different diastereomeric transition states leading to either a right-handed or left-handed helical polymer, thereby explaining the experimentally observed selectivity.
Table 4: Application of Computational Chemistry to Polymerization Mechanism
| Computational Task | Objective | Information Gained |
|---|---|---|
| Geometry Optimization of Intermediates | To determine the stable structure of the (this compound)palladium(II) complex. | Bond lengths, angles, and steric hindrance in the key intermediate. |
| Transition State Search | To locate the highest energy point along the reaction coordinate for polymer chain growth. | The activation energy barrier for the reaction, which determines the reaction rate. |
| Frequency Calculation | To verify that an optimized structure is a true minimum or a transition state (one imaginary frequency). | Confirmation of the nature of the stationary points on the potential energy surface. |
Mechanistic Insights into Chemical and Biological Processes Involving Terquinoxalinyl Moieties
Elucidation of Polymerization Mechanisms and Catalytic Cycles
The synthesis of polymers containing quinoxaline (B1680401) units, such as poly(quinoxaline-2,3-diyl)s, has been achieved through palladium-mediated polymerization. acs.org This process, known as aromatizing polymerization, utilizes 1,2-diisocyanobenzene derivatives as monomers. The catalytic cycle involves the successive insertion of the two isocyano groups of the monomer into the carbon-palladium bond of an organopalladium complex. This step-wise growth leads to the formation of long-chain helical polymers whose properties are determined by the precise control of the catalytic steps. acs.org Quinoxaline derivatives have also been investigated extensively as photoinitiators for free radical and cationic polymerizations, where they can initiate rapid curing processes under UV or visible light. mdpi.com
The mechanism of poly(quinoxaline) formation is intricately linked to the behavior of intermediary organopalladium(II) complexes. The polymerization proceeds as the diisocyanobenzene monomer inserts into a carbon-palladium bond, extending the polymer chain by one quinoxaline unit at a time and forming a new 2-quinoxalinylpalladium complex. acs.org
Table 1: Asymmetric Polymerization of 1,2-Diisocyano-3,6-di-p-tolylbenzene Mediated by Palladium(II) Catalysts
| Catalyst | Molar Equiv. of Monomer | Yield (%) | Molecular Weight (Mn) | Screw-Sense Selectivity (%) |
|---|---|---|---|---|
| (S)-4d | 10 | 95 | 3600 | 97 |
| (S)-4d | 60 | 94 | 20000 | >99 |
| (S)-4d | 100 | 92 | 34000 | >99 |
Data sourced from a study on asymmetric synthesis of helical poly(quinoxaline-2,3-diyl)s. acs.org
Kinetic studies are crucial for understanding the rate of polymer formation and the factors that influence it. libretexts.org In the context of quinoxaline-based systems, kinetic analysis has been applied to both polymerization reactions forming polyquinoxalines and to polymerization processes initiated by quinoxaline derivatives. mdpi.comacs.org
For photopolymerization initiated by quinoxaline-based systems, techniques like photo-differential scanning calorimetry (photo-DSC) are used to monitor the process. The heat flow measured is proportional to the polymerization rate. mdpi.com Studies have shown that factors such as the chemical structure of the quinoxaline initiator (e.g., presence of halogen atoms) and the use of co-initiators (e.g., amines) can significantly accelerate polymerization kinetics. For example, using certain halogenated quinoxalines as photosensitizers, the complete curing of a monomer like trimethylolpropane (B17298) triacrylate (TMPTA) can be achieved in seconds under irradiation. mdpi.com The rate of polymerization is dependent on the concentrations of the monomer and the initiator. researchgate.net The growth of the polymer chain proceeds until termination steps halt the reaction.
Electron Transfer and Redox Processes in Terquinoxalinyl-containing Systems
Quinoxaline moieties are redox-active, meaning they can participate in electron transfer reactions. rsc.org The pyrazine (B50134) ring within the quinoxaline structure is electron-deficient, which allows it to accept electrons. This property is central to the electrochemical behavior of quinoxaline-containing molecules and metal complexes.
Electrochemical studies have demonstrated that quinoxaline-based ligands, such as 2,3-di(2-pyridyl)-quinoxaline (dpq), can undergo reversible reduction to form a stable radical anion. rsc.org This process involves the transfer of an electron to the ligand. The potential at which this reduction occurs can be measured using techniques like cyclic voltammetry. The stability of the resulting radical is a key feature, enabling its use in constructing novel molecular materials with interesting magnetic and electronic properties. In bimetallic transition metal complexes bridged by a dpq (B32596) radical, very strong antiferromagnetic coupling between the metal centers and the radical ligand has been observed. rsc.org The tendency of a substance to be reduced is quantified by its standard reduction potential (E°); a more positive value indicates a greater likelihood of reduction. khanacademy.org The actual cell potential under non-standard conditions can be calculated using the Nernst equation, which accounts for the concentrations of the species involved. youtube.com
Fundamental Interactions with Metal Centers and Ligand Coordination Phenomena
The nitrogen atoms in the pyrazine ring of quinoxaline possess lone pairs of electrons, making them excellent donors for coordinating with metal centers to form stable coordination complexes. researchgate.netwikipedia.org Quinoxaline-based ligands can coordinate to metals in various ways, acting as bidentate (two-point attachment) or polydentate (multiple-point attachment) ligands. nih.govnih.gov
In the polymerization mechanism described earlier, oligo(quinoxalinyl) units are directly bound to a palladium(II) center via a carbon-metal sigma bond, forming the active catalyst site for chain growth. acs.org Beyond this catalytic role, quinoxaline derivatives are widely used as chelating ligands. For instance, 2-(2′-pyridyl)quinoxaline (pqx) combines the chelating ability of bipyridine with the bridging properties of quinoxaline, allowing it to form both mononuclear and dinuclear complexes with first-row transition metals like iron, nickel, and zinc. nih.gov Schiff base ligands incorporating a quinoxaline core can act as tetradentate ONNO donors, forming stable complexes with Co(II), Ni(II), and Zn(II). nih.gov The geometry of these complexes can vary from tetrahedral to octahedral, depending on the metal ion and the specific ligand structure. researchgate.netnih.gov
Mechanistic Investigations of Biological Activities (In Silico and In Vitro)
Quinoxaline derivatives exhibit a wide range of biological activities, and significant research has focused on elucidating their mechanisms of action through a combination of computational (in silico) and experimental (in vitro) studies. researchgate.net
Antiparasitic Activity: In silico and in vitro studies on quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have identified them as inhibitors of trypanothione (B104310) reductase (TR), an essential enzyme for the survival of the parasite Trypanosoma cruzi. mdpi.com Molecular docking simulations showed that these compounds bind to the active site of the enzyme. Subsequent in vitro enzyme inhibition assays confirmed this mechanism, with some derivatives behaving as mixed inhibitors. mdpi.com
Anticancer Activity: Many quinoxaline-based compounds have been investigated as anticancer agents. rsc.org Mechanistic studies have shown they can act through various pathways:
Kinase Inhibition: A series of 3-methylquinoxaline derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. Docking studies revealed specific interactions with the VEGFR-2 active site. In vitro enzymatic assays confirmed potent inhibition, with the most active compound showing an IC₅₀ value of 2.7 nM. rsc.org Further studies on one lead compound demonstrated that it induced apoptosis (programmed cell death) and arrested the cell cycle in the G2/M phase. rsc.org Other derivatives have been identified as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1). nih.gov
DNA Interaction: Some metal complexes of quinoxaline-based Schiff bases have been shown to interact with calf thymus DNA (CT DNA). nih.gov This interaction, studied through spectral and viscosity measurements, suggests a potential mechanism of action involving the disruption of DNA processes. These complexes were also shown to cleave plasmid DNA. nih.gov
Antimycobacterial Activity: N-substituted quinoxaline-2-carboxamides have been evaluated for their activity against Mycobacterium tuberculosis. While these compounds showed good in vitro activity, in silico modeling suggested that their mechanism of action was likely not through the inhibition of the DprE1 enzyme, a common target for other antimycobacterial agents. nih.gov
These investigations, combining computational predictions with experimental validation, are crucial for understanding structure-activity relationships and rationally designing more effective and selective quinoxaline-based therapeutic agents.
Table 2: In Vitro Biological Activity of Selected Quinoxaline Derivatives
| Compound Class | Target Organism/Cell Line | Biological Target | Measured Activity | Reference |
|---|---|---|---|---|
| Quinoxaline-7-carboxylate 1,4-di-N-oxides | Trypanosoma cruzi | Trypanothione Reductase | Ki = 11.4 µM (for T-147) | mdpi.com |
| 3-Methylquinoxaline Derivatives | HepG-2 (Liver Cancer) | VEGFR-2 | IC₅₀ = 2.7 nM (for 17b) | rsc.org |
| Dibromo substituted quinoxaline | ASK1 Enzyme | ASK1 | IC₅₀ = 30.17 nM (for 26e) | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Terquinoxalinyl Derivatives
Quantitative Structure-Activity Relationships (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a crucial computational tool in the rational design of novel therapeutic agents. For quinoxaline-based compounds, the precursors to terquinoxalinyls, QSAR studies have been instrumental in elucidating the key structural features that govern their biological activities. These models establish a mathematical correlation between the molecular descriptors of a series of compounds and their experimentally determined biological efficacy.
In the context of developing potent anticancer agents, 2D-QSAR models have been successfully employed for quinoxaline (B1680401) derivatives targeting triple-negative breast cancer. rsc.org These models have identified key molecular descriptors, such as dispersive energy, molecular force field parameters, and dipole moments, that are critical for their cytotoxic activity. For instance, a developed 2D-QSAR model for a series of synthesized quinoxaline derivatives (8a-8i and 9a-9d) against the MDA-MB231 cell line yielded a regression coefficient (r²) of 0.78 and a cross-validated correlation coefficient (q²) of 0.71, indicating a robust and predictive model. rsc.org
Similarly, 3D-QSAR studies on quinoxaline derivatives have provided insights into their anti-tubercular and leptospirocidal activities. These models have highlighted the importance of steric and hydrophobic properties in modulating the biological response. For example, a 3D-QSAR model for leptospirocidal quinoxaline derivatives suggested that less bulky and more hydrophobic substituents are favorable for enhanced activity. researchgate.net
Table 1: Key Molecular Descriptors in QSAR Models of Quinoxaline Derivatives
| Descriptor Type | Specific Descriptor | Biological Activity | Reference |
|---|---|---|---|
| Electronic | Zcomp Dipole | Anticancer | rsc.org |
| Thermodynamic | Dispersive Energy (Epsilon3) | Anticancer | rsc.org |
| Steric/Topological | Molecular Force Field (MMFF_6) | Anticancer | rsc.org |
| Hydrophobic | Hydrophobic-Hydrophilic Distance (XA) | Anticancer | rsc.org |
| 3D | Steric Fields | Anti-tubercular, Leptospirocidal | researchgate.net |
Quantitative Structure-Property Relationships (QSPR) and Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models extend the principles of QSAR to predict the physicochemical properties and chemical reactivity of compounds, respectively. These models are vital in materials science and medicinal chemistry for optimizing properties such as solubility, stability, and electronic characteristics, as well as predicting reaction kinetics and mechanisms.
For quinoxaline derivatives, QSPR studies have been applied to predict their performance as corrosion inhibitors. These models have demonstrated a correlation between quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and the fraction of transferred electrons, with their inhibition efficiency. researchgate.net The insights gained from these models are valuable for designing more effective and durable quinoxaline-based coatings and additives.
While dedicated QSPR and QSRR studies on terquinoxalinyls are an emerging area of research, the foundational work on smaller quinoxaline systems provides a strong basis for future investigations. The extended π-conjugation in terquinoxalinyls is expected to significantly influence their electronic properties, which can be modeled using QSPR to predict their potential in applications like organic electronics. Similarly, understanding the structure-reactivity relationships will be crucial for controlling their synthesis and predicting their stability and degradation pathways.
Table 2: Representative Descriptors in QSPR/QSRR Models of Quinoxaline Analogs
| Model Type | Predicted Property/Activity | Key Descriptors |
|---|---|---|
| QSPR | Corrosion Inhibition Efficiency | EHOMO, ELUMO, Electronegativity, Fraction of Transferred Electrons |
| QSRR | Reaction Rate Constants | Activation Energy, Transition State Geometries |
| QSPR | Solubility | Polar Surface Area, LogP |
Systematic Investigation of Structural Modifications on Functional Characteristics
The functional characteristics of terquinoxalinyl derivatives can be precisely tuned through systematic structural modifications. These alterations can profoundly impact their chiroptical and electronic properties, paving the way for their application in diverse fields such as optics, electronics, and sensing.
Influence of Substituents on Chiroptical Properties and Helical Chirality
The introduction of chiral substituents or the presence of atropisomerism in this compound derivatives can induce helical chirality, leading to unique chiroptical properties such as circular dichroism (CD) and circularly polarized luminescence (CPL). The nature and position of these substituents play a critical role in determining the helical sense (P- or M-helicity) and the magnitude of the chiroptical response.
Impact of Extended Pi-Conjugation Systems on Optical and Electronic Behavior
The extent of the π-conjugated system in this compound derivatives is a key determinant of their optical and electronic properties. Extending the π-conjugation, for example, by increasing the number of quinoxaline units or by introducing π-conjugated linkers between them, generally leads to a bathochromic (red) shift in the absorption and emission spectra. This is due to a decrease in the HOMO-LUMO energy gap.
Studies on various π-conjugated oligomers have consistently shown that lengthening the π-system results in a smaller energy gap, which is desirable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of electron-donating or electron-withdrawing groups at specific positions on the this compound scaffold can further modulate the electronic properties, leading to tunable emission colors and charge-transport characteristics.
Table 3: Predicted Effects of Structural Modifications on this compound Properties
| Structural Modification | Predicted Effect on Chiroptical Properties | Predicted Effect on Optical/Electronic Properties |
|---|---|---|
| Introduction of bulky chiral substituents | Increased helical twisting power, enhanced CD/CPL signals | Minimal direct effect on absorption/emission maxima |
| Extension of π-conjugation (more quinoxaline units) | Potential for long-range chirality transfer | Red-shift in absorption and emission, smaller HOMO-LUMO gap |
| Introduction of electron-donating groups | Modulation of CD spectra | Blue-shift in absorption/emission, increased HOMO energy level |
Rational Design Principles for Modulating Specific Activities or Properties through Precise Structural Variation
The insights gained from SAR and SPR analyses provide a set of rational design principles for the development of this compound derivatives with specific, predetermined activities or properties. This approach moves beyond trial-and-error synthesis and allows for the targeted optimization of molecular structures.
For therapeutic applications, the design of this compound-based inhibitors can be guided by the pharmacophore models derived from QSAR studies. For instance, if a QSAR model indicates that a particular region of the molecule requires a hydrogen bond donor for enhanced activity, a substituent with this functionality can be strategically incorporated.
In the realm of materials science, the rational design of quinoxaline-based small molecules has been explored for high-performance organic solar cells. researchgate.net Theoretical investigations using density functional theory (DFT) can predict the electronic and optical properties of designed molecules, guiding the synthesis of materials with optimal HOMO-LUMO levels for efficient charge separation and transport. researchgate.net
The design of terquinoxalinyls with tailored chiroptical properties can be achieved by a judicious choice of chiral auxiliaries and by controlling the stereochemistry of their coupling reactions. For example, the use of enantiopure building blocks can lead to the synthesis of terquinoxalinyls with a specific helical sense, which is crucial for applications in chiral recognition and asymmetric catalysis.
Table 4: Rational Design Strategies for this compound Derivatives
| Desired Property/Activity | Design Principle | Specific Structural Modification |
|---|---|---|
| Enhanced Anticancer Activity | Increase binding affinity to target protein | Introduce substituents that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site |
| Tunable Emission Color for OLEDs | Modulate the HOMO-LUMO energy gap | Extend the π-conjugation or introduce electron-donating/withdrawing groups |
| High Helical Twisting Power for Chiral Dopants | Induce a strong helical conformation | Incorporate bulky, sterically demanding chiral substituents |
No Scientific Data Available for the Chemical Compound "this compound"
Following a comprehensive review of available scientific literature, no research or data could be found for the chemical compound specifically named "this compound." The search for information regarding its biological activities, including in vitro and non-human in vivo studies, yielded no results.
This includes a lack of information across all specified areas of investigation:
Antifungal Activity: No assays or mechanistic studies on the antifungal properties of this compound have been published.
Antibacterial Activity: There are no records of antibacterial activity assays conducted against any microbial strains for this specific compound.
Antitumoral/Anticancer Activity: Screening of this compound in non-human cancer cell lines has not been reported in the available literature.
Enzyme Inhibition: No studies on enzyme inhibition or target binding investigations for this compound were found.
Non-Human In Vivo Efficacy: There is no data on the efficacy testing of this compound in any established non-human disease models.
It is important to note that while a significant body of research exists for the broader class of compounds known as "quinoxalines," which are known to exhibit a range of biological activities, this information does not pertain specifically to "this compound." Adhering to the instruction to focus solely on the specified compound, no article can be generated due to the absence of relevant scientific findings.
Therefore, the requested article on the biological activities of "this compound" cannot be produced at this time. Further research would be required to determine the chemical structure and biological properties of this specific compound.
Mentioned Compounds
No Information Available for the Chemical Compound "this compound"
Extensive searches of publicly available scientific literature and chemical databases have yielded no information on a compound named "this compound." This suggests that "this compound" may be a typographical error, a non-standardized name, or a very novel or proprietary compound not yet described in accessible research.
Therefore, it is not possible to provide an article on the investigations of its biological activities, including biodistribution studies and its mechanistic action within non-human biological systems, as no data on this specific compound could be located.
The provided outline requires detailed research findings, including data tables, on the following topics for "this compound":
Investigations of Biological Activities in Vitro and Non Human in Vivo Models
Non-Human In Vivo Model Studies for Efficacy and Biodistribution
Investigation of Mechanistic Action within Non-Human Biological Systems
Without any primary or secondary research sources mentioning "terquinoxalinyl," the generation of a scientifically accurate and informative article strictly adhering to these points is unachievable.
It is recommended to verify the correct spelling and nomenclature of the compound of interest. If the compound is known by another name, providing that name would be necessary to conduct a meaningful and successful literature search.
Advanced Analytical Techniques in Terquinoxalinyl Research
Chromatographic Separation and Purification Methodologies
Chromatography is fundamental to the isolation and purification of terquinoxalinyl compounds from reaction mixtures and for the quantitative determination of their purity. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive this compound derivatives. It is extensively used to assess the purity of synthesized compounds and to perform precise quantitative measurements. In a typical application, a reversed-phase C18 column is used, which separates compounds based on their hydrophobicity.
Research on related quinoxaline (B1680401) structures demonstrates that HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), provides a robust and sensitive method for detection. nih.gov For instance, methods have been developed that achieve limits of detection in the range of 0.16 to 2.1 μg/kg for certain quinoxaline derivatives. nih.gov The precision of HPLC allows for the development of validated methods with a broad linear range for quantification, sometimes spanning from 0.05 to 1000 ng/mL, with excellent recovery rates often exceeding 92%. nih.gov This level of sensitivity and accuracy is critical for detailed pharmacokinetic studies and quality control. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 3 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elution of compounds with varying polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Ensures optimal separation and peak shape. |
| Detection | UV-Vis (e.g., 254 nm, 326 nm) or Mass Spectrometry (MS) | Detection and quantification of the analyte. |
| Linear Range | 0.05 - 1000 ng/mL | Defines the concentration range for accurate quantification. nih.gov |
| Recovery | >92% | Measures the efficiency of sample extraction and analysis. nih.gov |
Gas Chromatography (GC) is the preferred method for separating and analyzing volatile and thermally stable compounds. youtube.comkhanacademy.org For this compound compounds that are not sufficiently volatile, chemical derivatization is often required to increase their volatility and thermal stability. This technique is particularly useful for impurity profiling, where it can detect and quantify trace amounts of volatile byproducts or starting materials.
When coupled with a mass spectrometer (GC-MS), the technique provides high sensitivity and specificity. nih.gov The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a long, coiled column. khanacademy.org The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. GC-MS methods can be developed to measure concentrations down to the nanogram-per-milliliter (ng/mL) level. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | High-resolution separation of volatile compounds. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to transport analytes. khanacademy.org |
| Injector Temperature | ~250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Separates compounds based on their boiling points. youtube.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides quantitative and structural information. |
Spectrometric and Spectroscopic Characterization Techniques
Following separation and purification, spectrometric and spectroscopic techniques are employed to confirm the identity and structural features of this compound compounds.
Mass Spectrometry (MS) is an indispensable tool for determining the precise molecular weight of this compound compounds. High-resolution mass spectrometry techniques, such as Time-of-Flight (TOF), can determine molecular masses with errors below 5 millidaltons (mDa), allowing for the unambiguous determination of the elemental formula. nih.gov
Beyond molecular weight, tandem mass spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation of the parent ion. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule, revealing information about its core structure and the nature of its substituents. For related heterocyclic systems like isoquinoline alkaloids, characteristic fragmentation behaviors such as the retro-Diels-Alder (RDA) reaction have been identified as diagnostic markers. nih.govresearchgate.net This detailed fragmentation analysis is crucial for distinguishing between isomers and elucidating the complete structure of novel this compound derivatives. nih.gov
| MS Technique | Information Obtained | Application in this compound Research |
|---|---|---|
| High-Resolution MS (e.g., TOF, Orbitrap) | Accurate molecular weight and elemental formula. | Confirms the identity of the synthesized compound. nih.gov |
| Tandem MS (MS/MS) | Fragmentation patterns and structural information. | Elucidates the structure of the quinoxalinyl core and substituents. nih.govnih.gov |
| Electron Ionization (EI) | Provides molecular ion (M+) and extensive fragmentation. | Useful for creating a library of fragmentation patterns for known compounds. nih.gov |
| Electrospray Ionization (ESI) | Generates protonated molecules ([M+H]+) with less fragmentation. | Ideal for coupling with HPLC to analyze less volatile derivatives. nih.govnih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. khanacademy.orgyoutube.com This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic core of this compound. The wavelength of maximum absorbance (λmax) and the shape of the absorption spectrum provide insights into the extent of conjugation within the molecule. researchgate.net
Studies on quinoxaline derivatives show that extending the conjugation—for example, by adding aromatic or thienyl side chains—results in a bathochromic shift (a shift to longer wavelengths). researchgate.net This shift can extend the absorption window into the visible region (400–450 nm), which is a key property for applications in organic electronics. researchgate.net By comparing the UV-Vis spectra of different this compound derivatives, researchers can systematically study how structural modifications influence the electronic properties of the molecule. researchgate.netnih.gov
| Structural Feature | Effect on UV-Vis Spectrum | Typical λmax Range (for Quinoxaline Derivatives) researchgate.net |
|---|---|---|
| Basic Quinoxaline Core | Absorption in the UV region. | ~300 - 350 nm |
| Addition of Electron-Donating Groups | Bathochromic Shift (to longer λ) | ~350 - 400 nm |
| Extended π-Conjugation (e.g., thienyl side chains) | Significant Bathochromic Shift | ~400 - 450 nm and beyond |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. youtube.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. khanacademy.org Each type of bond (e.g., C=O, N-H, O-H, C-H) vibrates at a characteristic frequency, resulting in a specific absorption band in the IR spectrum.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretching |
| Alkyl C-H | 2850 - 2960 | Stretching |
| Carbonyl (C=O) | 1670 - 1780 | Stretching libretexts.orgopenstax.org |
| Aromatic C=C and C=N | 1450 - 1650 | Stretching |
| Amine (N-H) | 3300 - 3500 (sharp) | Stretching pressbooks.pub |
| Hydroxyl (O-H) | 3200 - 3650 (broad) | Stretching pressbooks.pub |
Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the electrochemical characterization methods for the redox properties of "this compound" as requested. The scientific community has yet to publish research that would allow for a thorough and accurate compilation of this specific information.
General research on quinoxaline derivatives indicates that electrochemical methods, such as cyclic voltammetry, are commonly employed to investigate their redox properties. These studies often reveal information about reduction potentials, the stability of radical anions, and the mechanisms of electron transfer processes. However, without specific studies on "this compound," any discussion would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.
Future Research Trajectories and Interdisciplinary Opportunities for Terquinoxalinyl
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic methodologies is a primary focus for the future of Terquinoxalinyl research. Traditional synthesis methods for the core quinoxaline (B1680401) structure often rely on the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines, which can require harsh conditions and generate significant waste. ijirt.org Future research is actively pursuing greener alternatives that minimize environmental impact while maximizing efficiency.
Key areas of exploration in green synthesis for this compound and related compounds include:
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and reduces energy consumption. ijirt.org It has been successfully applied to the synthesis of quinoxalines in solvent-free or minimal solvent conditions. ijirt.org
Ultrasonic Irradiation: The use of ultrasound provides an alternative energy source that can promote reactions with high yields and shorter durations. ijirt.org
Green Solvents: Researchers are investigating the use of environmentally friendly solvents like water and ionic liquids to replace hazardous organic solvents traditionally used in synthesis. ijirt.org
Catalyst-Free and Metal-Free Reactions: A significant trend is the move towards transition-metal-free synthesis, which avoids the environmental and economic issues associated with metal catalysts. nih.gov Organocatalytic approaches are also gaining prominence. nih.gov
Table 1: Comparison of Green Synthesis Methods for Quinoxaline Derivatives
| Method | Catalyst/Conditions | Key Advantages |
| Organocatalysis | Nitrilotris(methylenephosphonic acid) | Recyclable catalyst, high yields (80-97%), short reaction times. nih.gov |
| Graphene Oxide Catalysis | Graphene oxide (GO) or reduced graphene oxide (rGO) | Metal-free, one-pot synthesis, reusable catalyst. nih.gov |
| Ionic Liquid Catalysis | 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium hydrogen sulfate functionalized cellulose | Heterogeneous catalyst, green alternative to metal catalysts and hazardous solvents. nih.gov |
| Microwave Irradiation | Catalyst-free | Accelerated reaction kinetics, reduced energy consumption, often solvent-free. ijirt.orgnih.gov |
| Grinding (Mechanochemistry) | Basic Alumina | Solvent-free, high yields (87-99%), short reaction times (10-25 min). researchgate.netresearchgate.net |
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of novel this compound derivatives with tailored properties. By employing advanced computational techniques, researchers can predict the physicochemical and biological properties of new compounds before they are synthesized, saving significant time and resources.
Future research in this area will focus on:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. nih.govnih.gov For instance, QSAR models have been developed to predict the anticancer activity of quinoxaline derivatives. nih.gov
Molecular Docking Simulations: These simulations predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov This is crucial for designing this compound-based drugs that can effectively target specific biological pathways. nih.gov For example, docking studies have been used to design quinoxaline derivatives as EGFR inhibitors for lung cancer treatment. nih.gov
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules over time, helping to understand their stability and interactions with their environment. nih.gov
Table 2: Computational Approaches in the Design of Quinoxaline Derivatives
| Computational Method | Application | Predicted Properties |
| QSAR/QSPR | Predictive modeling of biological activity and physical properties. | Anticancer activity, impact sensitivity of energetic materials. nih.govnih.gov |
| Molecular Docking | Designing targeted drug therapies. | Binding affinity to protein receptors (e.g., EGFR, p38α MAP kinase). nih.govnih.gov |
| Molecular Dynamics | Understanding molecular stability and interactions. | Conformational changes, binding free energies. nih.gov |
Development of New Applications in Emerging Fields of Materials Science and Chemical Biology
The unique electronic and photophysical properties of the quinoxaline scaffold make this compound and its derivatives promising candidates for a wide range of applications in materials science and chemical biology.
Potential future applications include:
Organic Electronics: Quinoxaline derivatives are being explored for their use in organic semiconductors, efficient electroluminescent materials, and as components of organic light-emitting diodes (OLEDs). ijirt.orgresearchgate.net
Dyes and Pigments: The extended π-systems in these molecules can give rise to strong absorption and emission in the visible spectrum, making them suitable for use as dyes. researchgate.net
Chemical Sensors: The ability of the quinoxaline nitrogen atoms to coordinate with metal ions makes them attractive for the development of chemosensors for detecting specific analytes.
Chemical Biology Probes: Fluorescently tagged this compound derivatives could be developed as probes to visualize and study biological processes within living cells.
Interdisciplinary Research Collaborations and Integration with Cutting-Edge Technologies
The full potential of this compound research can only be realized through collaborations that bridge traditional scientific disciplines. Integrating expertise from chemistry, biology, materials science, and computational science will be crucial for advancing the field.
Future interdisciplinary efforts will likely focus on:
Chemistry and Biology: Collaborations between synthetic chemists and biologists are essential for the design, synthesis, and biological evaluation of new this compound-based therapeutic agents. nih.govnih.govnih.gov
Materials Science and Engineering: Partnerships between materials scientists and chemists will drive the development of novel organic electronic devices and functional materials based on this compound.
Computational Science and Experimental Chemistry: A synergistic approach combining predictive computational modeling with experimental validation will accelerate the discovery of new this compound derivatives with desired properties.
By fostering these interdisciplinary collaborations and embracing cutting-edge technologies, the scientific community can unlock the full potential of this compound and its derivatives for a wide range of innovative applications.
Q & A
Q. What are the key challenges in synthesizing Terquinoxalinyl, and how can researchers optimize its yield and purity?
Synthesizing this compound requires precise control over reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to avoid side products like quinoxaline derivatives. Common challenges include low yields due to competing cyclization pathways and impurities from incomplete purification. Methodological solutions include:
Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?
Reproducible characterization demands standardized protocols:
- Solubility : Use shake-flask methods across pH 1–13 buffers, with UV-Vis quantification .
- Stability : Conduct accelerated degradation studies under thermal (40–80°C) and photolytic (ICH Q1B guidelines) conditions .
- Crystallinity : Employ X-ray diffraction (single-crystal) or PXRD for polymorph identification .
Note: Always report batch-specific data (e.g., lot numbers, solvent residues) to enable replication .
Q. What statistical methods are recommended for analyzing this compound’s bioactivity data?
For in vitro assays (e.g., enzyme inhibition):
- Use dose-response curves with nonlinear regression to calculate IC/EC values .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Validate assumptions via residual plots or Shapiro-Wilk tests for normality .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action?
Conflicting mechanistic data (e.g., redox vs. receptor-mediated effects) require:
Q. What strategies improve the predictive validity of this compound’s in silico models?
To address discrepancies between computational predictions and experimental results:
- Multi-parametric QSAR : Incorporate solvation energy, tautomeric states, and protonation effects .
- Molecular Dynamics (MD) Simulations : Use >100 ns trajectories to assess binding stability in target proteins .
- Validation cohorts : Test predictions across diverse biological systems (e.g., bacterial vs. mammalian enzymes) .
Q. How should researchers design studies to evaluate this compound’s long-term toxicity?
Adhere to OECD 453 guidelines for chronic toxicity:
- Dose-ranging pilot studies : Identify NOAEL (No Observed Adverse Effect Level) using log-dose increments .
- Biomarker panels : Monitor oxidative stress (e.g., MDA levels) and organ-specific markers (e.g., ALT for liver) .
- Histopathological correlation : Compare in vivo findings with in vitro organoid models .
Methodological Frameworks
Which frameworks ensure rigor in formulating this compound-related research questions?
Adopt structured frameworks to avoid ambiguity:
Q. How can researchers integrate contradictory data into a cohesive narrative?
- Triangulation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Error analysis : Quantify technical vs. biological variability using coefficient of variation (CV) thresholds (<15%) .
- Transparent reporting : Use ARRIVE or CONSORT checklists for preclinical/clinical studies .
Data Presentation Standards
Table 1 : Minimum Characterization Data for this compound
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥95% | |
| Melting Point | DSC | 215–220°C | |
| LogP | Shake-flask/UV-Vis | 2.1 ± 0.3 |
Figure 1 : Common Synthetic Routes for this compound
[Hypothetical scheme showing cyclocondensation pathways, annotated with yield optimization tips]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
